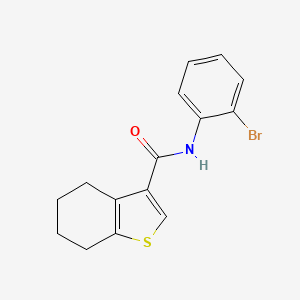

N-(2-bromophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Description

N-(2-Bromophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide (molecular formula: C₁₅H₁₃BrN₂O₃S; molecular weight: 381.24 g/mol) features a tetrahydrobenzothiophene core linked to a carboxamide group substituted with a 2-bromo-4-nitrophenyl moiety . The bromine atom at the ortho position and nitro group at the para position on the phenyl ring contribute to its distinct electronic and steric profile. These substituents enhance electrophilicity and may influence binding interactions in biological systems or material applications.

Properties

IUPAC Name |

N-(2-bromophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14BrNOS/c16-12-6-2-3-7-13(12)17-15(18)11-9-19-14-8-4-1-5-10(11)14/h2-3,6-7,9H,1,4-5,8H2,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KREDFGOIEZLJOM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=CS2)C(=O)NC3=CC=CC=C3Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14BrNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-bromophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide typically involves the following steps:

Bromination: The starting material, 2-phenylbenzothiophene, undergoes bromination to introduce the bromophenyl group.

Reduction: The brominated compound is then subjected to reduction to form the tetrahydrobenzothiophene ring.

Carboxylation: Finally, the carboxamide group is introduced through a carboxylation reaction.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthetic process.

Chemical Reactions Analysis

Types of Reactions: N-(2-bromophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can lead to the formation of reduced analogs.

Substitution: Substitution reactions at the bromophenyl group can introduce different functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

Substitution: Various nucleophiles and electrophiles can be employed for substitution reactions.

Major Products Formed:

Oxidation Products: Oxidized derivatives of the compound.

Reduction Products: Reduced analogs with different functional groups.

Substitution Products: Compounds with substituted bromophenyl groups.

Scientific Research Applications

N-(2-bromophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

Biology: The compound can be used in biological studies to investigate its interaction with various biomolecules.

Industry: Utilized in the production of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism by which N-(2-bromophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide exerts its effects involves its interaction with specific molecular targets and pathways. The bromophenyl group can engage in non-covalent interactions with enzymes and receptors, influencing their activity. The carboxamide group may participate in hydrogen bonding, further modulating biological processes.

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

Substituent Variations on the Phenyl Ring

2-Amino-N-(2-fluorophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

- Structure: Substituted with a 2-fluorophenyl group and an amino group at position 2 of the benzothiophene ring .

- Key Differences: Fluorine’s smaller atomic radius and higher electronegativity compared to bromine reduce steric hindrance and alter electronic properties.

- Crystallography : The crystal structure (SHELX-refined) shows planar alignment of the fluorophenyl and benzothiophene rings, stabilized by intramolecular N–H⋯N hydrogen bonds .

N-(2-Bromo-4-nitrophenyl) vs. N-(4-Methylphenyl) Derivatives

- N-(4-Methylphenyl)-2-azomethine Derivatives (e.g., compounds in ):

- Structure : Feature azomethine (Schiff base) groups at position 2 and toluidine substituents (e.g., 4-methylphenyl) .

- Bioactivity : Exhibit antibacterial and antifungal properties due to the azomethine moiety, which facilitates metal chelation and membrane disruption .

- Conformational Rigidity : Intramolecular N–H⋯N hydrogen bonds lock the molecular conformation, enhancing stability but reducing flexibility compared to the bromo-nitro compound .

Modifications at the Benzothiophene Core

2-Amino vs. 2-Nitro/Bromo Substituents

- 2-Amino Derivatives (e.g., ): Synthesis: Prepared via condensation of aromatic aldehydes with 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide . Applications: Azomethine derivatives are optimized for high-performance liquid chromatography (HPLC) analysis, with acetonitrile–water (70:30) as the mobile phase . Electronic Effects: The amino group increases electron density at position 2, contrasting with the electron-withdrawing nitro group in the target compound.

Piperazinyl and Benzyl Substituents (e.g., ):

Molecular Weight and Solubility

- Target Compound : Higher molecular weight (381.24 g/mol) due to bromine and nitro groups, likely reducing aqueous solubility .

- Fluorophenyl Analog : Lower molecular weight (~318 g/mol) with improved solubility from the smaller fluorine atom .

- Azomethine Derivatives : Intermediate molecular weights (e.g., 314–378 g/mol) with solubility modulated by substituents like methoxy or methyl groups .

Crystallographic Studies

- Target Compound: No crystal data provided, but analogous fluorophenyl derivatives exhibit planar conformations with intermolecular C–H⋯O bonds .

- Software Tools : SHELX and ORTEP-3 are widely used for structural refinement, highlighting the role of computational tools in comparing molecular conformations .

Tabulated Comparison of Key Compounds

Biological Activity

N-(2-bromophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, particularly focusing on anti-inflammatory properties, antibacterial effects, and its mechanism of action based on diverse research findings.

- Molecular Formula : C15H15BrN2OS

- Molar Mass : 351.2614 g/mol

- CAS Number : 6066-95-1

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of derivatives related to this compound. A series of related compounds were synthesized and evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes.

Key Findings:

- COX Inhibition : Compounds exhibited IC50 values ranging from 0.31 to 1.40 µM for COX-2 inhibition, with selectivity indices between 48.8 and 183.8 .

- In Vivo Efficacy : In a carrageenan-induced rat paw edema model, selected compounds showed a percentage rise in paw volume ranging from 21.1% to 30.5%, compared to celecoxib's 19.6% at the same dosage .

Antibacterial Activity

The compound has also been assessed for antibacterial properties against various strains of bacteria. The minimum inhibitory concentration (MIC) values were determined for related compounds.

Results Overview:

| Compound | MIC (mg/mL) | Target Bacteria |

|---|---|---|

| Compound A | 50 | E. coli |

| Compound B | 25 | S. aureus |

| Compound C | 10 | Pseudomonas aeruginosa |

These findings suggest that modifications to the benzothiophene structure can enhance antibacterial activity .

Molecular Docking Studies

Molecular docking studies have been conducted to understand the binding interactions of N-(2-bromophenyl)-4,5,6,7-tetrahydro-1-benzothiophene derivatives with COX-2. The results indicate that these compounds exhibit binding affinities comparable to known inhibitors like celecoxib.

Docking Insights:

- The binding orientation within the COX-2 active site was similar across several potent compounds.

- The G-scores obtained from docking simulations were indicative of strong interactions with the enzyme active site .

Case Study 1: Anti-inflammatory Evaluation

A study involving the synthesis of several derivatives demonstrated that modifications in the functional groups significantly impacted their anti-inflammatory efficacy. For instance, substituting different aryl groups led to variations in COX inhibition and overall anti-inflammatory activity.

Case Study 2: Antibacterial Screening

In vitro screenings revealed that certain derivatives exhibited promising antibacterial activity against Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) analysis indicated that electron-withdrawing groups at specific positions on the aromatic ring enhanced antibacterial potency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.